molecular formula C10H14N2O3S B1598063 2-(Morpholin-4-ylsulfonyl)aniline CAS No. 208643-03-2

2-(Morpholin-4-ylsulfonyl)aniline

Cat. No. B1598063
M. Wt: 242.3 g/mol
InChI Key: WLPZGLWVUUJJTB-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylsulfonyl)aniline is a chemical compound that has gained a lot of attention in recent years due to its properties and potential applications in various fields. It has the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol .


Synthesis Analysis

The synthesis of 2-(Morpholin-4-ylsulfonyl)aniline involves several steps. The starting key materials 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline were prepared accordingly as the reported method, and were converted to the corresponding chloroacetamide derivatives in excellent yields (92–95%) by reaction with chloroacetyl chloride in DMF at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Morpholin-4-ylsulfonyl)aniline consists of a morpholine ring attached to a sulfonyl group, which is further connected to an aniline group .

Scientific Research Applications

Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines

  • Scientific Field : Organic Chemistry
  • Summary of Application : This research focuses on the rearrangement of arylsulfamates and sulfates to para-sulfonyl anilines and phenols . The C (sp 2 )-aryl sulfonate functional group is found in bioactive molecules, but their synthesis can involve extreme temperatures (>190 °C or flash vacuum pyrolysis) and strongly acidic reaction conditions .
  • Methods of Application : The researchers investigated tributylsulfoammonium betaine (TBSAB) as a milder N -sulfamation to C -sulfonate relay reagent . A one-pot sulfamation and thermal sulfonation reaction was ultimately developed and explored on a range of aniline and heterocyclic scaffolds with high conversions .
  • Results or Outcomes : The researchers were able to achieve high conversions, including N (sp 2 )-sulfamates ( O (sp 2 )-sulfates) and C (sp 2 )-sulfonates, in up to 99 and 80% (and 88% for a phenolic example) isolated yield, respectively .

Synthesis and Applications of Polyaniline and Polypyrrole Hydrogels

  • Scientific Field : Polymer Science
  • Summary of Application : This research deals with the latest advancements in the field of polyaniline (PANI), polypyrrole (PPy)-based hydrogels . These hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties .
  • Methods of Application : The synthesis strategies of PANI- and PPy-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .
  • Results or Outcomes : The researchers found that these materials have widespread application in electrochemical as well as biomedical fields . They have been utilized in sensors, drug delivery, solar energy devices, and energy storage .

Safety And Hazards

The safety data sheet for 2-(Morpholin-4-ylsulfonyl)aniline suggests that it should not be released into the environment. In case of accidental release, it is recommended to sweep up or vacuum up spillage and collect in a suitable container for disposal .

properties

IUPAC Name

2-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPZGLWVUUJJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360618
Record name 2-(morpholin-4-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-ylsulfonyl)aniline

CAS RN

208643-03-2
Record name 2-(morpholin-4-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(morpholinylsulfonyl)-2-nitrobenzene (5.18 g, 19 mmol); as prepared in the preceding step, and 10% palladium on carbon (520 mg) in ethanol (80 mL) and tetrahydrofuran (80 mL) was stirred under hydrogen (balloon) for 5 h. The catalyst was removed by filtration through Celite. The filtrate was concentrated to give the title compound as a yellow solid (4.50 g, 98%) which was directly used for the next step without further purification.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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